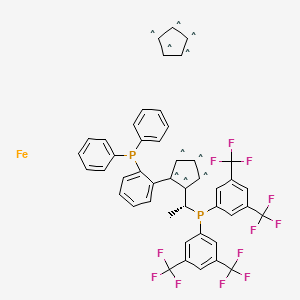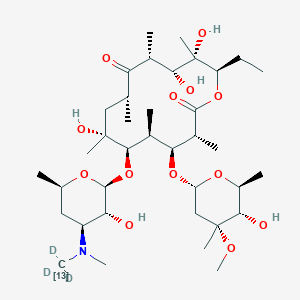
nickel;phosphanylidenenickel
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel;phosphanylidenenickel is a compound of significant interest in the field of chemistry due to its unique properties and potential applications. This compound is part of the broader class of nickel phosphides, which are known for their catalytic activities and electronic properties. Nickel phosphides have been extensively studied for their roles in various catalytic processes, including hydrogen evolution reactions and hydrodesulfurization.
准备方法
Synthetic Routes and Reaction Conditions: Nickel;phosphanylidenenickel can be synthesized through several methods. One common approach involves the thermal decomposition of nickel acetate tetrahydrate in the presence of phosphine ligands. This method allows for the formation of pure-phase nickel phosphides under controlled conditions . Another method involves the direct thermal reaction of nickel nitrate hexahydrate with triphenylphosphine, which provides good control over the phase composition and size of the resulting nickel phosphide particles .
Industrial Production Methods: In industrial settings, nickel phosphides are often produced using high-temperature reduction processes. These methods typically involve the reduction of nickel salts with phosphorus-containing compounds at elevated temperatures. The resulting nickel phosphide particles are then purified and processed for various applications.
化学反应分析
Types of Reactions: Nickel;phosphanylidenenickel undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form nickel oxide and phosphorus oxides.
Reduction: Nickel phosphides can be reduced to elemental nickel and phosphorus under certain conditions.
Substitution: this compound can participate in substitution reactions where the phosphorus atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired products are formed.
Major Products: The major products formed from these reactions include nickel oxide, elemental nickel, and various phosphorus-containing compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Nickel;phosphanylidenenickel has a wide range of applications in scientific research:
作用机制
The mechanism by which nickel;phosphanylidenenickel exerts its effects is primarily through its catalytic activity. The compound acts as a catalyst by facilitating the transfer of electrons between reactants, thereby lowering the activation energy required for the reaction to proceed. This catalytic activity is influenced by the electronic structure of the nickel phosphide, which can be tuned by modifying the composition and phase of the compound .
相似化合物的比较
Nickel;phosphanylidenenickel can be compared to other nickel phosphides, such as nickel diphosphide and nickel triphosphide. While all these compounds share similar catalytic properties, this compound is unique in its ability to form stable complexes with various ligands, which enhances its catalytic activity and selectivity . Other similar compounds include nickel carbonyl and nickel sulfide, which also exhibit catalytic properties but differ in their electronic structures and reactivity .
属性
分子式 |
HNi2P |
|---|---|
分子量 |
149.369 g/mol |
IUPAC 名称 |
nickel;phosphanylidenenickel |
InChI |
InChI=1S/2Ni.HP/h;;1H |
InChI 键 |
NVGRHDRSZABBOX-UHFFFAOYSA-N |
规范 SMILES |
P=[Ni].[Ni] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)
